molecular formula C16H12O6 B3075548 Isofusidienol A CAS No. 1032392-18-9

Isofusidienol A

Cat. No. B3075548
M. Wt: 300.26 g/mol
InChI Key: NIGWURVKGDGBRS-UHFFFAOYSA-N
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Description

Isofusidienol A is one of the four novel metabolites (Isofusidienol A, B, C, and D) produced by cultures of Chalara sp. (strain 6661), an endophytic fungus isolated from Artemisia vulgaris . It has an unprecedented chromone-3-oxepine structure .


Synthesis Analysis

The synthesis of Isofusidienol A involves detailed spectroscopic analysis and in the case of isofusidienol A, it was verified by an X-ray analysis . Additionally, two xanthones, known 5 and its 8-chloro derivative 6, were isolated. Presumably, 5 is the biosynthetic precursor of the isofusidienols .


Molecular Structure Analysis

The Isofusidienol A molecule contains a total of 36 bond(s) . The unprecedented chromone-3-oxepine structure of the compounds was established by detailed spectroscopic analysis .

Scientific Research Applications

Isofusidienols: Novel Metabolites with Antifungal and Antibacterial Activities

Isofusidienols, including isofusidienol A, are novel metabolites discovered in cultures of the endophytic fungus Chalara sp. Isofusidienol A exhibits significant antifungal activity against Candida albicans and antibacterial activity against both gram-positive and gram-negative bacteria. Its structural uniqueness, characterized by the chromone-3-oxepine structure, was elucidated through detailed spectroscopic analysis and X-ray analysis. This compound represents a promising area of study for new antimicrobial agents due to its effective inhibition of pathogens like Bacillus subtilis (Loesgen et al., 2008).

Exploration of Endophytic Fungi for Novel Compounds

Endophytic fungi, like Chalara sp., are a rich source of genetically encoded small molecules, many of which remain unexplored. The discovery of isofusidienols, including isofusidienol A, emphasizes the potential of these fungi in producing novel bioactive compounds. Research has shown that epigenetic manipulation can be a useful tool in accessing the full chemical repertoire of these organisms, as demonstrated by the production of new modified xanthones when Chalara sp. was perturbed with an HDAC inhibitor. Such studies highlight the role of endophytic fungi in biotechnological and pharmaceutical developments (Adpressa et al., 2017).

Safety And Hazards

According to the safety data sheet, Isofusidienol A is harmful if swallowed or in contact with skin. It also causes serious eye irritation .

properties

IUPAC Name

methyl 10-hydroxy-8-methyl-11-oxooxepino[4,5-b]chromene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-8-5-10(17)14-12(6-8)22-11-3-4-21-7-9(16(19)20-2)13(11)15(14)18/h3-7,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGWURVKGDGBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=C(C2=O)C(=COC=C3)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017786
Record name Isofusidienol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isofusidienol A

CAS RN

1032392-18-9
Record name Isofusidienol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
S Lösgen, J Magull, B Schulz, S Draeger, A Zeeck - 2008 - Wiley Online Library
… The unprecedented chromone-3-oxepine structure of the compounds was established by detailed spectroscopic analysis and in the case of isofusidienol A (1) verified by an X-ray …
B Mandal, I Karmakar… - Chemistry & Biodiversity, 2022 - Wiley Online Library
Benzo‐oxepines and dibenzo‐oxepines, a unique class of naturally occurring secondary metabolites, are distributed mainly in plants and fungi and have received much attention from …
Number of citations: 2 onlinelibrary.wiley.com
M Oberhofer, F Malfent, M Zehl, E Urban… - Applied and …, 2022 - Am Soc Microbiol
… The NMR data revealed compound 3 to be isofusidienol A (see Table S3 in the supplemental material), an interesting chromone-3-oxepine also isolated previously from Chalara sp. (19)…
Number of citations: 5 journals.asm.org
DA Adpressa, S Loesgen - Chemistry & biodiversity, 2016 - Wiley Online Library
… produces two bioactive metabolites (isofusidienol A and B) when grown on malt agar, but produces an additional two novel antibiotics when static broth malt was used [12]. We chose …
Number of citations: 41 onlinelibrary.wiley.com
AH Aly, A Debbab, J Kjer, P Proksch - Fungal diversity, 2010 - Springer
… Chemical analysis revealed four novel metabolites, named isofusidienol A–D (38–41), besides other known fungal metabolites. Compounds 38 and 39 exhibited strong antibacterial …
Number of citations: 748 link.springer.com
WK Mousa, MN Raizada - Frontiers in microbiology, 2013 - frontiersin.org
Endophytes are microbes that inhabit host plants without causing disease and are reported to be reservoirs of metabolites that combat microbes and other pathogens. Here we review …
Number of citations: 351 www.frontiersin.org
AR Khattab, MA Farag - Critical Reviews in Biotechnology, 2022 - Taylor & Francis
… Isofusidienol A (26) exhibited the strongest inhibitory action against B. subtilis, however two xanthone compounds (31 & 32) exhibited no antimicrobial activity [Citation36]. …
Number of citations: 14 www.tandfonline.com
SK Sharma, S Kumar, K Chand… - Current medicinal …, 2011 - ingentaconnect.com
… Isofusidienol A, B, C, and D (26-29) were tested for antibacterial and antifungal activities. Isofusidienol A exhibited good antifungal activity against Candida albicans with an inhibition …
Number of citations: 131 www.ingentaconnect.com
SK Deshmukh, SA Verekar, SV Bhave - Frontiers in microbiology, 2015 - frontiersin.org
Multidrug drug resistant bacteria are becoming increasingly problematic particularly in the under developed countries of the world. The most important microorganisms that have seen a …
Number of citations: 206 www.frontiersin.org
R Gašparová - Chemistry & Biodiversity, 2022 - Wiley Online Library
Natural products containing oxepinochromene motifs were first isolated from natural sources in 1960s. Natural oxepinochromenes are relatively rare and their source is limited to …
Number of citations: 2 onlinelibrary.wiley.com

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